2,3-Diaminobenzoic acid

Overview

Description

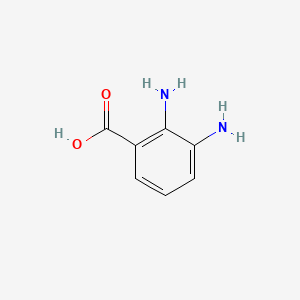

2,3-Diaminobenzoic acid (DBA, CAS 603-81-6) is an aromatic diamine derivative with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . Structurally, it features two amino (-NH₂) groups at the ortho positions (C2 and C3) relative to a carboxylic acid (-COOH) group on the benzene ring (Figure 1). DBA is commercially available in purities ranging from 95% to 99% and is used in pharmaceutical research, particularly as a precursor for benzoimidazole derivatives with antimicrobial properties . It also serves as a starting material for synthesizing photoluminescent carbon dots (CDs) and other functional nanomaterials .

Preparation Methods

Preparation Methods of 2,3-Diaminobenzoic Acid

The synthesis of this compound can be achieved through several methods, each with distinct starting materials and reaction conditions. Below are the primary preparation methods identified from diverse sources.

Method Using 3-Nitroanthranilic Acid

This method involves the reduction of 3-nitroanthranilic acid to yield this compound:

Reagents :

- 3-nitroanthranilic acid

- Methanol

- Palladium on carbon (10% Pd/C)

-

- Dissolve 9.36 g (51.4 mmol) of 2-amino-3-nitrobenzoic acid in 100 mL of methanol.

- Add 2.0 g of palladium on carbon.

- Stir under hydrogen atmosphere until absorption ceases.

- Filter the reaction mixture through Celite and evaporate under reduced pressure.

Yield : Approximately 5.40 g (69%) of dark brown solid product with a melting point around $$199^\circ C$$ .

Method Using 3-Chloro-2-Nitrobenzoic Acid

This patented method provides a more industrially viable route for synthesizing methyl esters of diamino compounds:

Reagents :

- 3-chloro-2-nitrobenzoic acid

- Ammonia gas

- Methanol

- Concentrated sulfuric acid

-

- Mix 3-chloro-2-nitrobenzoic acid with water and a catalyst.

- Introduce ammonia gas and heat the mixture for reaction.

- Cool for crystallization and filter to obtain the intermediate product, followed by esterification using methanol and sulfuric acid.

Yield : The final product is methyl-2,3-diaminobenzoate with high purity (around $$98.8\%$$) and yield (approximately $$94.5\%$$).

One-Step Synthesis Method

A more recent approach involves a one-step synthesis that simplifies the preparation process:

Reagents :

- Free diaminobenzoic acid

- Fmoc-amino acids

-

- The coupling reaction occurs without additional purification steps except for precipitation.

Yield : This method achieves yields ranging from $$40\%$$ to $$94\%$$ depending on the specific amino acids used.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of each method for synthesizing this compound:

| Method | Starting Material | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Reduction of Nitro Compound | 3-Nitroanthranilic Acid | ~69 | High | Simple procedure, good yield |

| Esterification Route | 3-Chloro-2-Nitrobenzoic Acid | ~94.5 | ~98.8 | Suitable for industrial scale |

| One-Step Synthesis | Free Diaminobenzoic Acid | ~40-94 | Variable | Simplified process |

Chemical Reactions Analysis

Types of Reactions: 2,3-Diaminobenzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.

Substitution: Reagents like halogens or sulfonyl chlorides can be used under mild to moderate conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

2,3-Diaminobenzoic acid is primarily used as an intermediate in the synthesis of several pharmaceuticals. Its structure allows it to participate in the development of anti-inflammatory and analgesic drugs . The compound facilitates reactions that lead to the formation of active pharmaceutical ingredients (APIs) that target various health conditions.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a novel class of anti-inflammatory agents derived from this compound. The compounds demonstrated significant efficacy in reducing inflammation in animal models, indicating potential for further development into therapeutic drugs .

Biochemical Research

Enzyme Inhibition Studies:

In biochemical research, this compound is utilized to investigate enzyme inhibition and protein interactions. This is crucial for understanding metabolic pathways and developing new therapeutic strategies.

Research Findings:

Research indicated that derivatives of this compound could inhibit specific enzymes involved in cancer metabolism. These findings suggest that further exploration could lead to new cancer treatment modalities .

Polymer Chemistry

Specialty Polymers Production:

The compound is employed in the synthesis of specialty polymers used in coatings and adhesives. Its reactive amino groups allow for polycondensation reactions that enhance the performance and durability of these materials.

Data Table: Polymer Applications

| Polymer Type | Application Area | Properties Enhanced |

|---|---|---|

| Coatings | Protective coatings | Improved adhesion and durability |

| Adhesives | Industrial adhesives | Enhanced strength and flexibility |

Diagnostic Applications

Formulation of Diagnostic Agents:

this compound is incorporated into diagnostic agents for imaging techniques such as MRI and CT scans. Its properties improve the contrast and accuracy of medical diagnoses.

Case Study:

A recent advancement in imaging technology utilized a formulation containing this compound as a contrast agent. Clinical trials showed improved visibility of soft tissues compared to traditional agents .

Cosmetic Formulations

Antioxidant Properties:

In cosmetics, this compound is included for its antioxidant properties, which help protect the skin from free radicals and environmental stressors.

Product Development:

Several skincare products now feature this compound as an active ingredient aimed at providing anti-aging benefits. Clinical evaluations have shown improvements in skin elasticity and reduction in fine lines among users .

Mechanism of Action

The mechanism of action of 2,3-diaminobenzoic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural Isomers of Diaminobenzoic Acids

There are six possible isomers of diaminobenzoic acids, differing in the positions of the amino and carboxylic acid groups on the benzene ring (Table 1) :

| Isomer Name | Amino Group Positions | Carboxylic Acid Position |

|---|---|---|

| 2,3-Diaminobenzoic acid | C2, C3 | C1 |

| 2,4-Diaminobenzoic acid | C2, C4 | C1 |

| 2,5-Diaminobenzoic acid | C2, C5 | C1 |

| 3,4-Diaminobenzoic acid | C3, C4 | C1 |

| 3,5-Diaminobenzoic acid | C3, C5 | C1 |

| 4,5-Diaminobenzoic acid | C4, C5 | C1 |

Among these, 3,4-diaminobenzoic acid (3,4-DBA, CAS 619-05-6) is the most structurally and functionally comparable to DBA, making it a key compound for comparative analysis .

Comparison with 3,4-Diaminobenzoic Acid (3,4-DBA)

Structural and Electronic Properties

- 3,4-DBA: The meta-adjacent amino groups (C3 and C4) allow for extended conjugation with the carboxylic acid group, enhancing its acidity. This structural difference enables 3,4-DBA to act as a self-catalyst in quinoxaline synthesis under high-temperature aqueous conditions .

Comparison with Other Isomers

2,4-Diaminobenzoic Acid

- Structural Feature: Amino groups at C2 and C4 create a para relationship with the carboxylic acid.

- Application: Limited data, but derivatives are explored in dye intermediates and coordination chemistry .

2,5-Diaminobenzoic Acid

- Reactivity: The para-amino group relative to the carboxylic acid may enhance electrophilic substitution reactions. No significant industrial applications are reported in the provided evidence.

Biological Activity

2,3-Diaminobenzoic acid (2,3-DBA) is a benzoic acid derivative that has garnered attention for its diverse biological activities. This compound exhibits properties that are significant in pharmaceutical and biochemical research, particularly in antimicrobial, antioxidant, and anti-inflammatory applications. This article explores the biological activity of 2,3-DBA, supported by data tables and case studies from various research findings.

This compound is characterized by its two amino groups located at the 2 and 3 positions of the benzene ring. Its molecular formula is , and it has a molecular weight of 152.15 g/mol. The compound is soluble in water and exhibits stability under standard laboratory conditions.

Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of 2,3-DBA against various pathogens. Research indicates that it is effective against both bacterial and fungal strains. The following table summarizes the antimicrobial activity observed in different studies:

In a study conducted by Singh et al., 2,3-DBA was shown to inhibit the growth of various pathogenic microorganisms effectively, indicating its potential as an antimicrobial agent in clinical settings .

Antioxidant Properties

2,3-DBA has also been reported to possess antioxidant properties , which contribute to its biological activity. It helps reduce the formation of free radicals in biological systems, potentially mitigating oxidative stress-related damage. This property is particularly relevant in the context of inflammatory diseases where oxidative stress plays a critical role .

Anti-inflammatory Effects

Research indicates that 2,3-DBA may inhibit pro-inflammatory cytokines such as IL-15 and TNF-α. A study focused on benzoic acid derivatives demonstrated that certain compounds effectively reduced the proliferation of peripheral blood mononuclear cells (PBMCs) and secretion of inflammatory markers . This suggests that 2,3-DBA could be explored further for its therapeutic potential in treating inflammatory conditions.

Case Studies

- In Vitro Studies : A study showed that 2,3-DBA inhibited the growth of Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) determined to be within clinically relevant ranges .

- Animal Models : In an animal model of inflammation induced by carrageenan, administration of 2,3-DBA resulted in a significant reduction in paw edema compared to control groups, indicating its potential anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2,3-diaminobenzoic acid?

- Methodological Answer : Synthesis typically involves catalytic reduction of nitro precursors (e.g., 2-nitro-3-aminobenzoic acid) using hydrogen gas and palladium on carbon. Post-synthesis purification is critical due to the compound’s sensitivity to oxidation. Recrystallization from aqueous ethanol or methanol is commonly employed to achieve high purity (>98%). Characterization via HPLC (C18 column, mobile phase: 0.1% formic acid in acetonitrile/water) and -NMR (DMSO-d6, δ 6.8–7.2 ppm for aromatic protons) ensures structural integrity .

Q. How can researchers characterize this compound to confirm its structural identity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : -NMR to resolve aromatic protons and amine groups; -NMR to confirm carboxylic acid and aromatic carbons.

- Mass Spectrometry (MS) : ESI-MS in positive ion mode for molecular ion peak detection (expected m/z: 153.1 [M+H]).

- Elemental Analysis : Verify C, H, N, O composition (theoretical: C 55.26%, H 5.30%, N 18.42%, O 21.02%).

- Melting Point : Compare observed mp (e.g., ~215–218°C) with literature values .

Advanced Research Questions

Q. What experimental approaches resolve discrepancies in solubility data for diamino-substituted benzoic acids?

- Methodological Answer : Discrepancies in solubility (e.g., 35% variation between static and dynamic methods for 3,5-diaminobenzoic acid ) arise from experimental conditions. To address this:

- Standardize Protocols : Use consistent temperature control (±0.1°C) and saturation detection (e.g., UV-Vis monitoring).

- Validate via Multiple Methods : Compare static (equilibrium-based) and dynamic (temperature-ramped) solubility measurements.

- Data Modeling : Fit results to the modified Apelblat equation to assess thermodynamic consistency.

| Method | Solubility in Ethanol (298.15 K) | Relative Difference |

|---|---|---|

| Static | 0.003336 mol fraction | 35% |

| Dynamic | 0.002112 mol fraction | |

| Table 1. Example solubility discrepancies and resolution strategies . |

Q. How can this compound be utilized as a precursor in pharmaceutical intermediate synthesis?

- Methodological Answer : The compound’s dual amine groups enable diverse derivatization:

- Peptide Coupling : React with activated esters (e.g., NHS esters) to form amide bonds for drug conjugates.

- Heterocycle Formation : Condense with aldehydes or ketones to generate benzimidazoles or quinoxalines, common in anticancer agents.

- Metal Complexation : Coordinate with transition metals (e.g., Pt, Ru) for catalytic or therapeutic applications.

Note: Monitor reaction pH (optimally 6–8) to avoid side reactions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (EN 166 standard). Use a face shield during bulk handling.

- Ventilation : Conduct reactions in a fume hood to minimize inhalation risks (PEL: <1 mg/m).

- Spill Management : Neutralize with dilute acetic acid, then absorb with inert material (e.g., vermiculite).

- Waste Disposal : Incinerate in a licensed facility to avoid environmental release .

Q. How do researchers address conflicting data in biological activity studies of diamino-substituted benzoic acids?

- Methodological Answer : Conflicting results (e.g., mutagenicity vs. non-mutagenicity) require:

- Dose-Response Analysis : Test across a wide concentration range (e.g., 0.1–100 µM) in Ames assays.

- Cell Line Validation : Use multiple models (e.g., bacterial reverse mutation + mammalian cell assays).

- Metabolite Screening : Identify reactive intermediates via LC-MS to explain discrepancies.

Example: 3,5-diaminobenzoic acid showed mutagenicity in Salmonella TA98 but not in TA100 .

Q. Data Contradiction Analysis

Q. Why do solubility values for diamino-substituted benzoic acids vary significantly across studies?

- Key Factors :

- Impurity Profiles : Residual solvents or byproducts alter solubility. Purity >98% is critical for reproducibility.

- Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrate) exhibit distinct solubility.

- pH Dependency : Solubility increases at pH > pKa (carboxylic acid: ~2.5; amines: ~4.5–5.5).

Recommendation: Report solvent, temperature, pH, and purity in all studies .

Properties

IUPAC Name |

2,3-diaminobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTUQAYCCLMNOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067321 | |

| Record name | Diaminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-81-6, 27576-04-1 | |

| Record name | 2,3-Diaminobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027576041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diaminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Diaminobenzoesäure | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.